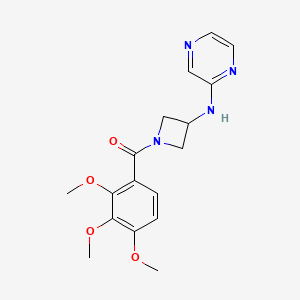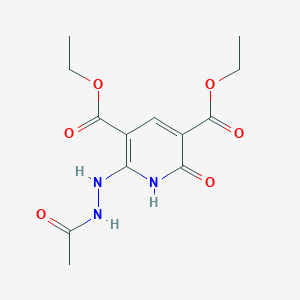![molecular formula C22H31N3O2 B2588659 N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide CAS No. 2216403-58-4](/img/structure/B2588659.png)
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide, commonly known as CX516, is a nootropic drug that is being researched for its potential cognitive-enhancing effects. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mécanisme D'action
CX516 works by selectively enhancing the activity of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. This results in an increase in synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By enhancing synaptic plasticity, CX516 is thought to improve cognitive function.
Biochemical and Physiological Effects:
CX516 has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for learning and memory. It also increases the density of AMPA receptors in the brain, leading to a more efficient transmission of signals between neurons. Additionally, CX516 has been found to promote the growth of new neurons in the hippocampus, a brain region involved in memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CX516 is its ability to selectively enhance the activity of AMPA receptors without affecting other neurotransmitter systems. This makes it a valuable tool for studying the role of AMPA receptors in cognitive function. However, CX516 has a short half-life and requires frequent dosing to maintain its effects, which can be a limitation in some experimental settings.
Orientations Futures
1. Further studies are needed to determine the optimal dosing and administration schedule for CX516 in humans.
2. The potential long-term effects of CX516 on cognitive function and brain health need to be investigated.
3. CX516 could be tested in combination with other cognitive-enhancing drugs to determine if there is a synergistic effect.
4. The effects of CX516 on other neurotransmitter systems, such as dopamine and serotonin, should be explored.
5. CX516 could be studied in animal models of other neurological conditions, such as traumatic brain injury and stroke, to determine its potential therapeutic value.
Méthodes De Synthèse
The synthesis of CX516 involves the reaction of 1-cyanocyclohexylamine with 4-(4-methoxybenzyl)piperidine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The product is then purified by column chromatography to obtain CX516 in its pure form.
Applications De Recherche Scientifique
CX516 has been extensively studied for its potential use in treating cognitive deficits associated with various neurological conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Several preclinical and clinical studies have demonstrated that CX516 can improve memory, learning, and attention in animal models and humans.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-27-20-7-5-18(6-8-20)15-19-9-13-25(14-10-19)16-21(26)24-22(17-23)11-3-2-4-12-22/h5-8,19H,2-4,9-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDNTGKWRSRWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN(CC2)CC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)
![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)




![7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2588586.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2588587.png)

![N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2588594.png)


![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)